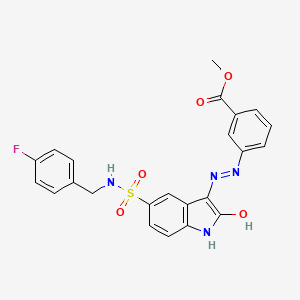

SPI-112Me

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SPI-112Me is a Shp2 PTP inhibitor . It is a synthetic isatin compound in pre-clinical development .

Synthesis Analysis

SPI-112Me is a methyl ester analog of SPI-112 . It is predicted to be hydrolyzed to SPI-112 upon entry into cells . The computer docking analysis indicated that the SPI-112 binds to the Gly464 and Arg465 of the P-loop in the catalytic pocket of SPH2 through hydrogen bonds .Molecular Structure Analysis

The molecular weight of SPI-112Me is 482.49 . Its molecular formula is C23H19FN4O5S . The IUPAC name is methyl (Z)-3- (2- (5- (N- (4-fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoate .Chemical Reactions Analysis

SPI-112Me is a prodrug that is predicted to be hydrolyzed to SPI-112 upon entry into cells . It has been shown to inhibit the activation of SHP2-PTP in intact cells .Physical And Chemical Properties Analysis

SPI-112Me is a solid at room temperature . It has a storage temperature of -80/-20 .Scientific Research Applications

Inhibition of Cellular Shp2 Activity : SPI-112Me has been shown to inhibit cellular Shp2 activity, which is significant for cancer research. Shp2 (PTPN11) is a protein tyrosine phosphatase involved in growth factor signaling, and its mutants are linked to leukemias. SPI-112Me, predicted to be hydrolyzed to SPI-112 upon entry into cells, inhibits epidermal growth factor (EGF)-stimulated Shp2 activity and various cellular processes such as cell migration and survival in Shp2 mutant-transformed cells. This suggests its potential as a target for anticancer therapy (Chen et al., 2010).

Development of Potent SHP2 Inhibitors for In Vivo Studies : Further research on SPI-112Me focuses on improving its properties for in vivo studies. The poor solubility of SPI-112Me was identified as an obstacle for such studies, leading to the development of SPI-112 analogs with improved solubility and cell permeability (Ge et al., 2012).

Mechanism of Action

SPI-112Me inhibits the protein tyrosine phosphatase (PTP) activity of Shp2 . It has been shown to inhibit epidermal growth factor (EGF)-stimulated Shp2 PTP activity and Shp2-mediated paxillin dephosphorylation, Erk1/2 activation, and cell migration . It also enhances interferon-gamma (IFN-gamma)-stimulated STAT1 tyrosine phosphorylation, ISRE-luciferase reporter activity, p21 expression, and the anti-proliferative effect .

Future Directions

SPI-112Me is currently in pre-clinical development . There are ongoing studies to generate SPI-112 analogs to further improve the physicochemical properties of these SHP2 inhibitors, such as solubility and cell permeability . The aim is to synthesize SPI-112 derivatives containing various phosphotyrosine mimics and their prodrugs .

properties

IUPAC Name |

methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25-26,29H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGWXUGPBJKXAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)

![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)

![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)

![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)